2-chloro-4-ethynylbenzonitrile
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Overview
Description
2-chloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-4-ethynylbenzonitrile can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction known as the Sonogashira coupling. In this method, 2-chloro-4-iodobenzonitrile is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethynylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes or alkanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Addition Reactions: Electrophiles like bromine or hydrogen halides in solvents like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted benzonitriles.
Addition Reactions: Substituted alkenes or alkanes.
Oxidation and Reduction Reactions: Carbonyl compounds or alkanes.
Scientific Research Applications
2-chloro-4-ethynylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethynylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethynylbenzonitrile: Similar structure but lacks the chlorine atom.
2-chloro-4-methylbenzonitrile: Similar structure but has a methyl group instead of an ethynyl group.
2-chloro-4-nitrobenzonitrile: Similar structure but has a nitro group instead of an ethynyl group.
Uniqueness
2-chloro-4-ethynylbenzonitrile is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
2077926-27-1 |
---|---|
Molecular Formula |
C9H4ClN |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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